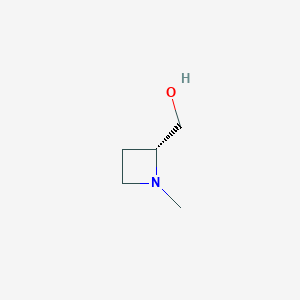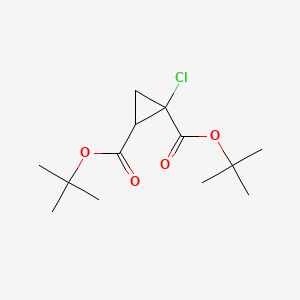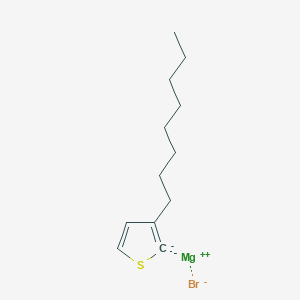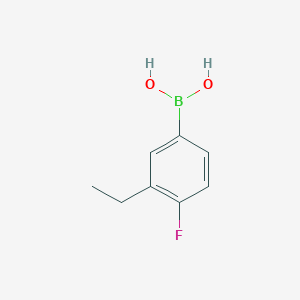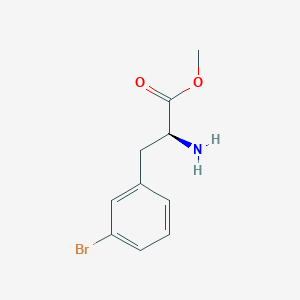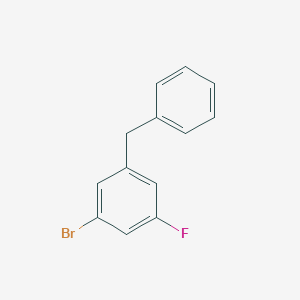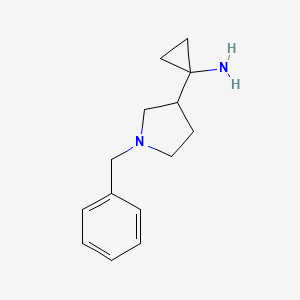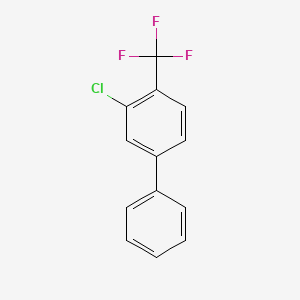![molecular formula C13H9NO B6322600 3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile CAS No. 594813-05-5](/img/structure/B6322600.png)
3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl structure with a hydroxyl group at the 3-position and a nitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent mixture of tetrahydrofuran and water under reflux conditions .
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using more efficient catalysts and reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
3-Hydroxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-[1,1’-biphenyl]-4-carbonitrile.
Reduction: Formation of 3-hydroxy-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxy-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-[1,1’-biphenyl]-4-carbonitrile
- 4-Hydroxy-[1,1’-biphenyl]-3-carbonitrile
- 3-Hydroxy-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
3-Hydroxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which can significantly influence its chemical reactivity and biological activity compared to other biphenyl derivatives .
属性
IUPAC Name |
2-hydroxy-4-phenylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLJNQAGZBVPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631004 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594813-05-5 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



